molecular formula C17H18F3N5S B12239793 2-[5-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine

2-[5-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine

Cat. No.: B12239793
M. Wt: 381.4 g/mol
InChI Key: QMQYCUTXEUFMJU-UHFFFAOYSA-N
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Description

2-[5-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of cyclopropane carbonyl chloride with thiosemicarbazide in the presence of phosphorous oxychloride to form 5-cyclopropyl-1,3,4-thiadiazol-2-amine . This intermediate is then further reacted with other reagents to build the octahydropyrrolo[3,4-c]pyrrol and pyridine rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[5-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[5-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine stands out due to its combination of a trifluoromethyl group and multiple heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18F3N5S

Molecular Weight

381.4 g/mol

IUPAC Name

2-cyclopropyl-5-[2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C17H18F3N5S/c18-17(19,20)13-2-1-5-21-14(13)24-6-11-8-25(9-12(11)7-24)16-23-22-15(26-16)10-3-4-10/h1-2,5,10-12H,3-4,6-9H2

InChI Key

QMQYCUTXEUFMJU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)N3CC4CN(CC4C3)C5=C(C=CC=N5)C(F)(F)F

Origin of Product

United States

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